
Application Notes & Protocols: Carba-NAD in
High-Throughthroughput Screening for Drug

Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carba-NAD

Cat. No.: B1260728 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carba-NAD, or carbanicotinamide adenine dinucleotide, is a chemically stabilized analog of β-

Nicotinamide Adenine Dinucleotide (NAD+).[1] Its defining structural feature is the replacement

of a ribose oxygen with a methylene group in the nicotinamide riboside moiety.[2][3][4] This

modification renders the molecule resistant to enzymatic cleavage by NAD+-consuming

enzymes, such as NAD glycohydrolases, sirtuins, and poly(ADP-ribose) polymerases (PARPs).

[1][2][5] This inherent stability makes Carba-NAD an invaluable tool in drug discovery,

particularly for high-throughput screening (HTS) applications, where it serves as a non-reactive

substrate analog to study enzyme mechanisms and identify novel inhibitors.[1][4]

Key Features and Advantages in HTS:

Enhanced Stability: Carba-NAD exhibits significantly greater metabolic stability compared to

native NAD+, which is rapidly hydrolyzed in physiological conditions.[1] This is crucial for

long-duration experiments and ensures consistency in HTS assays.[1]

Enzyme Resistance: The non-hydrolyzable cyclopentane ring prevents cleavage by NAD

glycohydrolases, allowing it to function as a stable inhibitor or probe.[1][2]
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Mechanism of Action Studies: As an unreactive analog, Carba-NAD allows for the formation

and study of stable enzyme-substrate-cofactor ternary complexes, providing critical

snapshots for structural biology and understanding enzyme function.[3][6][7]

Versatile Tool: It can be used as a co-substrate for various dehydrogenases and as an

inhibitor or mechanistic probe for NAD+-consuming enzymes like CD38, sirtuins, and

PARPs.[1]
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Figure 1. Structural Comparison of NAD+ and Carba-NAD
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Figure 1. Structural Comparison of NAD+ and Carba-NAD
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Applications in High-Throughput Screening
Carba-NAD is primarily utilized in HTS campaigns targeting NAD+-consuming enzymes. Its

stability and predictable interaction make it a reliable control and tool for assay development.

CD38 and other NAD+ Glycohydrolases (ARTs)
CD38 is a multifunctional enzyme and the primary NADase in many mammalian tissues; its

activity is implicated in conditions like cancer, aging, and metabolic diseases.[8][9] Carba-NAD
and its diastereomer, pseudocarba-NAD, act as non-covalent inhibitors of the NAD+

glycohydrolase activity of human CD38.[8][10] This makes Carba-NAD an excellent tool for

HTS assays designed to discover novel CD38 inhibitors.

Figure 2. Carba-NAD as a Competitive Inhibitor in HTS
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Figure 2. Carba-NAD as a Competitive Inhibitor in HTS

Quantitative Data: Inhibition of NAD+ Glycohydrolases
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Compound
Enzyme
Target

Inhibition
Type

Ki / IC50
Source
Species

Citation

Carba-NAD

NAD

Glycohydrola

se

Non-covalent ≤100 µM

Bungarus

fasciatus

(venom)

[1][2]

Carba-NAD CD38 Non-covalent ≤100 µM Human [1]

Pseudocarba

-NAD

CD38

(recombinant)
Competitive Ki = 148 µM Human [10][11]

Pseudocarba

-NAD

CD38 (native,

on Jurkat

cells)

Competitive Ki = 180 µM Human [10][11]

Pseudocarba

-NAD

NAD+

Glycohydrola

se

Non-

competitive

Kis = 47 µM,

Kii = 198 µM
Dog (spleen) [10][11]

Carba-NAD /

Pseudocarba

-NAD

CD38 /

cADP-ribose

synthetase

No significant

inhibition
>1 mM

Mouse /

Aplysia

californica

[10][11]

Sirtuins (SIRTs)
Sirtuins are a class of NAD+-dependent protein deacylases that are therapeutic targets for

metabolic diseases, cancer, and aging.[6][7][12] Carba-NAD is an unreactive substrate analog

for these enzymes.[3][6] It binds to sirtuins in a manner similar to NAD+ but is inert in the

nicotinamide displacement reaction.[3] This allows for the crystallization and structural analysis

of the SIRT/substrate/Carba-NAD ternary complex, providing a snapshot of the reactive state

that is otherwise too short-lived to capture.[3][7] In HTS, it can be used to validate the NAD+

binding site as the target of potential inhibitors.

Poly(ADP-ribose) Polymerases (PARPs)
PARPs are crucial for DNA repair, and their inhibitors are used in cancer therapies.[1][13]

Carba-NAD was initially considered a tool for studying PARP-1. However, recent studies

indicate that Carba-NAD does not bind to PARP-1 with appreciable affinity and shows only
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modest inhibition at high concentrations.[14] Therefore, its utility as a direct tool for PARP-1

HTS may be limited, and other analogs like Benzamide Adenine Dinucleotide (BAD) may be

more suitable.[14] Researchers should interpret results from PARP-1 functional analyses using

Carba-NAD with caution.[14]

Experimental Protocols
The following are generalized protocols for HTS assays where Carba-NAD can be applied.

Specific concentrations and incubation times should be optimized for the particular enzyme and

detection system.

Protocol 1: HTS for CD38 Glycohydrolase Inhibitors
(Fluorescence-Based)
This assay measures the hydrolysis of a fluorescent NAD+ analog, N6-etheno-NAD (ε-NAD),

which becomes highly fluorescent upon cleavage. Carba-NAD can be used as a positive

control for inhibition.

Materials:

Recombinant human CD38 enzyme[9][15]

ε-NAD substrate[9][15]

Assay Buffer: e.g., 20 mM Tris, pH 7.4

Test compounds dissolved in DMSO

Carba-NAD (for control)

384-well black, flat-bottom plates

Fluorescence plate reader (Excitation ~300 nm, Emission ~410 nm)[16]

Procedure:

Plate Preparation: Add 2 µL of test compound dilutions or control (DMSO for negative

control, Carba-NAD for positive control) to the wells of a 384-well plate.
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Enzyme Addition: Prepare a solution of CD38 enzyme in Assay Buffer. Add 10 µL of the

enzyme solution to each well.

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds

to bind to the enzyme.

Reaction Initiation: Prepare a solution of ε-NAD substrate in Assay Buffer. Add 10 µL of the

substrate solution to each well to initiate the reaction. Final volume should be ~22 µL.

Signal Detection: Immediately place the plate in a fluorescence plate reader. Monitor the

increase in fluorescence intensity over 30-60 minutes in kinetic mode. Alternatively, take an

endpoint reading after a fixed incubation time.

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) or the endpoint

fluorescence. Determine the percent inhibition for each test compound relative to the DMSO

(0% inhibition) and Carba-NAD (100% inhibition reference) controls.
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Figure 3. HTS Workflow for CD38 Inhibitor Screening
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Figure 3. HTS Workflow for CD38 Inhibitor Screening
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Protocol 2: HTS for Sirtuin Inhibitors (Bioluminescence-
Based)
This assay measures the amount of NAD+ remaining after a sirtuin-catalyzed deacetylation

reaction. A decrease in sirtuin activity by an inhibitor results in more NAD+ remaining, leading

to a higher luminescent signal.[17] Carba-NAD can be used to confirm that inhibitors are acting

at the NAD+ binding site.

Materials:

Recombinant human SIRT1 (or other sirtuin) enzyme[17]

Acetylated peptide substrate (e.g., fluorophore-labeled p53-derived peptide)[17]

NAD+

Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

Test compounds dissolved in DMSO

Carba-NAD (for mechanistic studies)

NAD+ detection reagent kit (e.g., NAD-Glo™)

384-well white, opaque plates

Luminescence plate reader

Procedure:

Plate Preparation: Add 2 µL of test compound dilutions or controls to the wells of a 384-well

plate.

Reaction Mix Preparation: Prepare a master mix containing SIRT1 enzyme, acetylated

peptide substrate, and NAD+ in Assay Buffer.

Reaction Initiation: Add 20 µL of the reaction master mix to each well.
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Sirtuin Reaction: Incubate the plate at 37°C for 60 minutes.

Reaction Termination & Detection: Add 22 µL of the NAD+ detection reagent to each well.

This reagent stops the sirtuin reaction and initiates the luminescence reaction.

Signal Development: Incubate the plate at room temperature for 15-30 minutes to allow the

luminescent signal to stabilize.

Signal Detection: Measure luminescence using a plate reader.

Data Analysis: A higher luminescent signal corresponds to a higher concentration of

remaining NAD+, indicating greater inhibition of sirtuin activity. Calculate percent inhibition

relative to controls. To confirm the mechanism, run a secondary assay where hit compounds

are competed against varying concentrations of Carba-NAD.

Disclaimer: These protocols are intended as a general guide. Researchers must develop and

validate specific assays based on their individual experimental requirements and available

instrumentation. This product is intended for research purposes by trained professionals in a

controlled laboratory environment.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing
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